Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate

Description

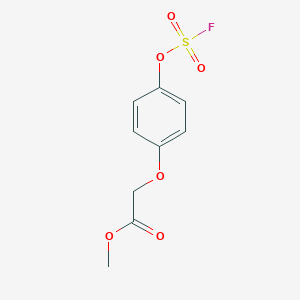

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate is a specialized organic compound characterized by a phenoxyacetate backbone substituted with a fluorosulfonyloxy (-OSO₂F) group at the para position of the aromatic ring. This structural motif combines ester and sulfonate functionalities, making it a versatile intermediate in medicinal chemistry and materials science. The fluorosulfonyloxy group enhances electrophilicity, enabling its use in nucleophilic substitution reactions, cross-coupling chemistry, or as a precursor for bioactive molecules .

Properties

IUPAC Name |

methyl 2-(4-fluorosulfonyloxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO6S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16-17(10,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLACBYWGKVOXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate typically involves the reaction of 4-fluorosulfonyloxyphenol with methyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve continuous-flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyloxy group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Scientific Research Applications

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modifying their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural Features:

- Ester group : Enhances solubility in organic solvents and facilitates metabolic stability in pharmaceutical applications.

- Fluorosulfonyloxy group : A strong electron-withdrawing substituent that increases reactivity toward nucleophiles and stabilizes transition states in synthetic pathways.

- Phenoxy linkage: Provides rigidity and aromatic conjugation, influencing electronic properties and binding affinity in drug design.

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood in comparison to analogs with modified substituents or core structures. Below is a detailed analysis of related compounds, supported by empirical data and synthetic insights.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The fluorosulfonyloxy group increases polarity compared to non-sulfonated analogs, enhancing water solubility. For instance, methyl 2-(4-chlorophenyl)sulfanylacetate (logP ~2.8) is more lipophilic than the target compound (estimated logP ~1.5) .

- Thermal Stability: Sulfonyl-containing compounds (e.g., methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate) decompose at ~200°C, whereas simple esters like methyl acetate boil at 57°C, highlighting the sulfonyl group’s stabilizing effect .

Research Findings and Challenges

- Synthetic Challenges: Introducing the fluorosulfonyloxy group requires controlled conditions to avoid hydrolysis. Yields for analogous sulfonylation reactions range from 70–85%, lower than ethyl 2-(4-fluorophenoxy)acetate’s 95.6% .

- Toxicity : Sulfonates may exhibit higher cytotoxicity compared to ethers or esters, necessitating careful handling in pharmaceutical applications .

Biological Activity

Methyl 2-(4-fluorosulfonyloxyphenoxy)acetate is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H10FNO5S

- Molecular Weight : 275.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a fluorosulfonyloxy group, which may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting various physiological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

These values indicate that the compound has significant cytotoxic potential, warranting further investigation into its mechanisms and therapeutic applications.

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

- Study Title : "Evaluation of this compound in Chemoresistant Cancer Models"

- Objective : To assess the efficacy of the compound in overcoming chemoresistance in cancer cells.

- Findings : The study reported that treatment with the compound resulted in a marked reduction in cell viability in chemoresistant cell lines compared to untreated controls, suggesting a potential role in enhancing chemotherapy outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.